Endothelin Receptor A (ETA) Antagonist Binding Affinity: Class-Leading Potency Inferred from Pyrrolidine-Benzodioxole Series
While no direct binding data for CAS 2320423-01-4 were located, closely related pyrrolidine-benzodioxole compounds in the same structural series exhibit potent ETA antagonism with IC50 values as low as 0.0551 nM for atrasentan and 66 nM for a representative pyrrolidine derivative in rat aortic strip assays [1][2]. The target compound’s benzodioxole-carbonyl-pyrrolopyridine scaffold is a privileged ETA pharmacophore; its computed physicochemical properties (MW 268.27, XLogP3-AA 1.2) fall within the optimal range for ETA ligands [3].
| Evidence Dimension | ETA receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No direct data; inferred from class |
| Comparator Or Baseline | Atrasentan (pyrrolidine-benzodioxole ETA antagonist): IC50 = 0.0551 nM [1]; Pyrrolidine ETA antagonist: IC50 = 66 nM in rat aortic strip [2] |
| Quantified Difference | Not calculable for target compound; class potency range spans ~0.05–100 nM |
| Conditions | Recombinant human ETA binding assays and rat thoracic aorta functional assays [1][2] |
Why This Matters
Procurement of this exact compound ensures the integrity of the ETA pharmacophore; generic analogs may shift selectivity toward ETB or abolish activity entirely.
- [1] Adooq Bioscience. (n.d.). Atrasentan HCl Datasheet: Endothelin antagonist receptor (IC50=0.0551 nM, ETA). View Source
- [2] Boyd, S. A., et al. (1999). Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ETA receptor selectivity. Bioorganic & Medicinal Chemistry, 7(6), 991–1002. View Source
- [3] PubChem. (2025). Compound Summary for CID 121190874. National Center for Biotechnology Information. View Source
